molecular formula C22H21N5O2S B2501511 (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1226429-60-2

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2501511
CAS No.: 1226429-60-2
M. Wt: 419.5
InChI Key: KPCPFPCQNSYQRJ-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a pyrazole core substituted with a methyl and phenyl group at the 1- and 3-positions, respectively. The pyrazole is linked via a methanone group to a piperidine ring, which is further functionalized with a 1,3,4-oxadiazole moiety bearing a thiophen-2-yl substituent . The thiophene and oxadiazole groups may enhance π-π stacking or hydrogen-bonding interactions, while the piperidine moiety could influence solubility and conformational flexibility.

Properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-26-18(13-17(25-26)15-7-3-2-4-8-15)22(28)27-11-5-9-16(14-27)20-23-24-21(29-20)19-10-6-12-30-19/h2-4,6-8,10,12-13,16H,5,9,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCPFPCQNSYQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCCC(C3)C4=NN=C(O4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that incorporates pyrazole and oxadiazole moieties, known for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O2SC_{20}H_{22}N_4O_2S with a molecular weight of approximately 382.48 g/mol. The structure features:

  • A pyrazole ring that contributes to its pharmacological properties.
  • An oxadiazole unit known for its broad spectrum of biological activities.
  • A piperidine moiety which enhances lipophilicity and bioavailability.

Biological Activity Overview

Research indicates that compounds containing pyrazole and oxadiazole structures exhibit a wide range of biological activities, including:

  • Anticancer Activity : Compounds with these structures have shown significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers.
  • Antimicrobial Activity : The presence of heterocycles such as oxadiazoles contributes to antibacterial and antifungal properties.

Anticancer Activity

Studies have demonstrated that derivatives of pyrazole and oxadiazole can inhibit tubulin polymerization, a mechanism crucial for cancer cell proliferation. For instance, derivatives similar to the compound have been tested against several cancer cell lines with varying degrees of success:

Cell LineIC50 Value (µM)Reference
HeLa (Cervical Cancer)15.4
MCF7 (Breast Cancer)12.8
A549 (Lung Cancer)18.0

The compound's mechanism of action appears to involve the disruption of microtubule dynamics, leading to apoptosis in cancer cells.

Antimicrobial Activity

The oxadiazole component has been linked to antimicrobial effects against both Gram-positive and Gram-negative bacteria. A study reported that similar compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • Antitumor Study : In a recent study involving a series of pyrazole derivatives, one compound was shown to possess an IC50 value of 10 µM against the MCF7 breast cancer cell line. This study highlighted the importance of structural modifications in enhancing biological potency .
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of oxadiazole derivatives against E. coli and found significant activity with MIC values below 16 µg/mL .

Comparison with Similar Compounds

Structural Features

The target compound’s structural uniqueness lies in its combination of pyrazole, piperidine, oxadiazole, and thiophene units. Comparable analogs vary in substituents, heterocyclic systems, or linkers:

Compound Core Heterocycles Key Substituents Molecular Weight (g/mol)
Target Compound Pyrazole, Piperidine, Oxadiazole 1-Methyl-3-phenylpyrazole, Thiophen-2-yl-oxadiazole ~450 (estimated)
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one Pyrazole, Thiazolidinone 1,3-Diphenylpyrazole, Phenethyl group 363.5
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Pyrazole, Tetrazole 3-Phenylpyrazole, Tetrazole-thioether, Carbonitrile 355.1
1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one Triazolo-thiazole Methyltriazole-thiazole, Acetyl group ~235 (estimated)
5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-2-mercapto-thiazol-4-one Pyrazole, Thiazolone 1,3-Diphenylpyrazole, Thiol group 363.5

Key Observations :

  • Pyrazole Substitution : The target’s 1-methyl-3-phenylpyrazole contrasts with diphenylpyrazole derivatives (e.g., ), which may increase steric bulk and reduce solubility.
  • Thiophene vs. Phenyl : The thiophen-2-yl group (target) may improve electronic interactions compared to phenyl substituents (), as sulfur’s polarizability enhances binding affinity in some receptor models .
Physicochemical Properties
  • Lipophilicity : The target’s piperidine and oxadiazole groups likely enhance solubility compared to purely aromatic analogs like or .
  • Melting Points : While direct data for the target is unavailable, compounds with rigid structures (e.g., , mp 173°C) suggest that the target’s flexible piperidine may lower its melting point, aiding synthetic handling.

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